molecular formula C18H23ClN2 B5578600 N-benzyl-N-(4-chlorobenzyl)-N',N'-dimethylethane-1,2-diamine

N-benzyl-N-(4-chlorobenzyl)-N',N'-dimethylethane-1,2-diamine

Cat. No.: B5578600
M. Wt: 302.8 g/mol
InChI Key: NPOSDHRAMJDWGH-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-chlorobenzyl)-N’,N’-dimethylethane-1,2-diamine is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of benzyl and chlorobenzyl groups attached to an ethane-1,2-diamine backbone. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-chlorobenzyl)-N’,N’-dimethylethane-1,2-diamine typically involves the reaction of benzyl chloride and 4-chlorobenzyl chloride with N,N-dimethylethane-1,2-diamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-N-(4-chlorobenzyl)-N’,N’-dimethylethane-1,2-diamine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-chlorobenzyl)-N’,N’-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines.

    Substitution: The benzyl and chlorobenzyl groups can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Substituted benzyl or chlorobenzyl derivatives.

Scientific Research Applications

N-benzyl-N-(4-chlorobenzyl)-N’,N’-dimethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-chlorobenzyl)-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(4-chlorobenzyl)-N’,N’-diethylethane-1,2-diamine
  • N-benzyl-N-(4-chlorobenzyl)-N’,N’-dimethylpropane-1,3-diamine
  • N-benzyl-N-(4-chlorobenzyl)-N’,N’-dimethylbutane-1,4-diamine

Uniqueness

N-benzyl-N-(4-chlorobenzyl)-N’,N’-dimethylethane-1,2-diamine is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both benzyl and chlorobenzyl groups attached to the ethane-1,2-diamine backbone allows for a wide range of chemical modifications and applications. Its unique combination of properties makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N'-benzyl-N'-[(4-chlorophenyl)methyl]-N,N-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2/c1-20(2)12-13-21(14-16-6-4-3-5-7-16)15-17-8-10-18(19)11-9-17/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOSDHRAMJDWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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